
4-Nitrophenylvinylsulfone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
p-Nitrophenylvinyl sulfone: is an organic compound with the molecular formula C8H7NO4S. It is a derivative of vinyl sulfone, characterized by the presence of a nitrophenyl group attached to the vinyl sulfone moiety. This compound is known for its reactivity and utility in various chemical reactions, making it a valuable intermediate in organic synthesis and medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Direct Sulfonylation of Olefins and Alkynes: This method involves the addition of sulfonyl groups to olefins or alkynes under specific reaction conditions.
Decarboxylative Sulfonylation of α,β-Unsaturated Carboxylic Acids: This approach uses α,β-unsaturated carboxylic acids as starting materials, which undergo decarboxylation followed by sulfonylation.
Decomposition of Tosylhydrazones: Tosylhydrazones can be decomposed to form vinyl sulfones under appropriate conditions.
Industrial Production Methods: Industrial production of p-Nitrophenylvinyl sulfone typically involves large-scale synthesis using the above-mentioned methods, optimized for high yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: p-Nitrophenylvinyl sulfone can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction: Reduction of p-Nitrophenylvinyl sulfone can lead to the formation of corresponding sulfides.
Substitution: This compound can participate in nucleophilic substitution reactions, where the nitrophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: p-Nitrophenylvinyl sulfone is used as a building block in organic synthesis, particularly in the preparation of complex molecules through addition and cycloaddition reactions .
Biology: In biological research, this compound is employed as an inhibitor of cysteine proteases, making it valuable in the study of enzyme mechanisms and drug design .
Industry: In the industrial sector, this compound is used in the production of polymers and other materials with specific chemical properties .
Mecanismo De Acción
The mechanism of action of p-Nitrophenylvinyl sulfone involves its reactivity with nucleophiles, particularly thiols. The vinyl sulfone moiety undergoes conjugate addition with the thiol group of cysteine residues in enzymes, leading to the formation of a covalent bond. This interaction inhibits the activity of cysteine proteases by blocking their active sites . The nitrophenyl group enhances the reactivity and specificity of the compound towards its molecular targets .
Comparación Con Compuestos Similares
Vinyl Sulfone: A simpler analog without the nitrophenyl group, used in similar applications but with different reactivity profiles.
Phenylvinyl Sulfone: Similar to p-Nitrophenylvinyl sulfone but lacks the nitro group, resulting in different chemical properties and reactivity.
Methylvinyl Sulfone: A smaller analog with a methyl group instead of the nitrophenyl group, used in various synthetic applications.
Uniqueness: p-Nitrophenylvinyl sulfone is unique due to the presence of the nitrophenyl group, which enhances its reactivity and specificity in chemical and biological applications. This makes it a valuable compound in the synthesis of complex molecules and in the study of enzyme inhibition .
Propiedades
Fórmula molecular |
C16H12N2O6S |
|---|---|
Peso molecular |
360.3 g/mol |
Nombre IUPAC |
1-nitro-4-[2-[2-(4-nitrophenyl)ethenylsulfonyl]ethenyl]benzene |
InChI |
InChI=1S/C16H12N2O6S/c19-17(20)15-5-1-13(2-6-15)9-11-25(23,24)12-10-14-3-7-16(8-4-14)18(21)22/h1-12H |
Clave InChI |
GXCAZDPKGGUEMW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C=CS(=O)(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


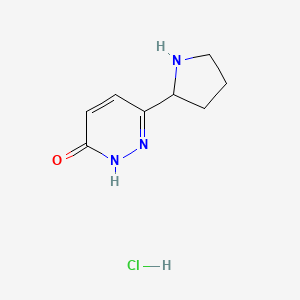
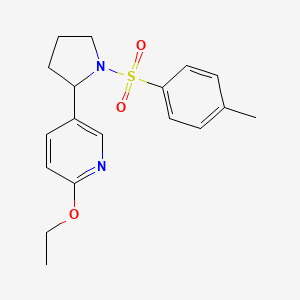
![7-(Methylsulfonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B11823778.png)

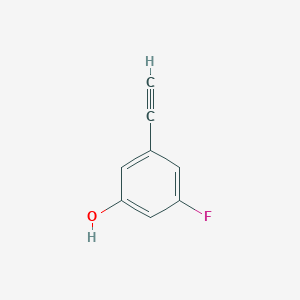
![[2-(Trifluoromethyl)morpholin-4-yl] 4-methylbenzenesulfonate](/img/structure/B11823790.png)
![5-({5-[6-(4-Acetylpiperazin-1-yl)-3-nitropyridin-2-yl]-2-fluorophenyl}methylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B11823793.png)
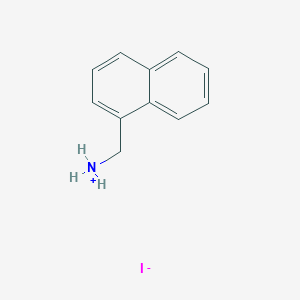
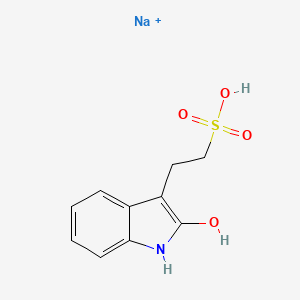
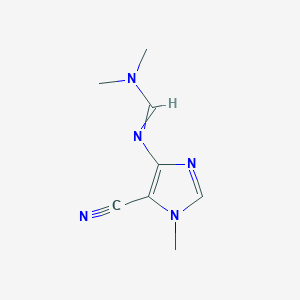
![[3-(Trifluoromethyl)morpholin-4-yl] 4-methylbenzenesulfonate](/img/structure/B11823809.png)
![5H-Indolo[2,3-a]pyrano[3,4-g]quinolizin-5-one, 1-ethenyl-2-(](/img/structure/B11823816.png)


